molecular formula C19H19N3O4S B6502156 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole CAS No. 1396680-23-1

2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole

Cat. No. B6502156
CAS RN: 1396680-23-1
M. Wt: 385.4 g/mol
InChI Key: NVLUEQQEJUFUCC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxine, a sulfonyl group, an azetidine ring, and a 1,3-benzodiazole. The 1,4-benzodioxine is a heterocyclic compound that consists of a benzene ring fused to a 1,4-dioxin . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an azetidine ring, which is a four-membered cyclic amine . The 1,3-benzodiazole is a heterocyclic compound that consists of a benzene ring fused to a 1,3-diazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxine and 1,3-benzodiazole rings are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo substitution reactions, and the azetidine ring could participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar .

Scientific Research Applications

Enantioselective Synthesis

This compound is related to 2-substituted 1,4-benzodioxanes, which have been synthesized using a versatile catalyst system for enantioselective reactions . This process has been used to prepare a wide range of chiral 1,4-benzodioxanes, including those with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position .

Biological Activities of Indole Derivatives

Indole derivatives, which include this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These diverse biological activities make indole derivatives a subject of interest among researchers.

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, a class of compounds related to this one, have been used as anticancer agents . They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research.

Artificial Sweeteners

2,3-Dihydrobenzoxathiine derivatives have also been used as artificial sweeteners . This application could be relevant in the food industry.

Antioxidants

These derivatives have been used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Serotonin (5-HT 2C) Inhibitors

2,3-Dihydrobenzodioxine derivatives have been used as serotonin (5-HT 2C) inhibitors . This could have potential applications in the treatment of psychiatric disorders.

Antimycotic Agents

These derivatives have been used as antimycotic agents . Antimycotics are used to treat fungal infections, which can occur in many parts of the body.

Antiviral and Antimicrobial Activities

1,3,4-Thiadiazole derivatives, which include this compound, exhibit a wide range of biological activities such as antimicrobial and antiviral activities . These activities make them potential candidates for the development of new antimicrobial and antiviral drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals .

properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLUEQQEJUFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

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